molecular formula C14H15NO2 B2558238 Ethyl 3-Allylindole-2-carboxylate CAS No. 104699-49-2

Ethyl 3-Allylindole-2-carboxylate

Cat. No. B2558238
CAS RN: 104699-49-2
M. Wt: 229.279
InChI Key: LRWIIHHRNSTLNG-UHFFFAOYSA-N
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Description

Ethyl 3-Allylindole-2-carboxylate is a chemical compound with the CAS Number: 104699-49-2 and a molecular weight of 229.28 . It is a white to brown solid and its IUPAC name is ethyl 3-allyl-1H-indole-2-carboxylate .


Synthesis Analysis

The synthesis of indole 2 and 3-carboxamide derivatives has been the focus of many researchers . For instance, Silvestri et al. synthesized indole 2-carboxamide derivatives using arylsulfonyl chlorides, arylthiodisulfides, and indoles or ethyl indole-2-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C14H15NO2 . The InChI code for this compound is 1S/C14H15NO2/c1-3-7-11-10-8-5-6-9-12(10)15-13(11)14(16)17-4-2/h3,5-6,8-9,15H,1,4,7H2,2H3 .


Physical And Chemical Properties Analysis

This compound is a white to brown solid . It has a molecular weight of 229.28 . The storage temperature is +4C .

Scientific Research Applications

Chemical Transformations and Reactions

  • Ethyl 3-methylindole-2-carboxylate undergoes chemical transformations like rearrangement and halogenation, leading to the production of various chemical compounds including ethyl 3-methyl-2-oxoindoline-3-carboxylate (Acheson, Prince, & Procter, 1979).
  • In a similar context, ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in [4 + 2] annulation reactions with N-tosylimines, resulting in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).

Synthesis and Applications in Polymer Science

  • Research on the synthesis of 2-vinylindoles from ethylcinnamates highlights the potential applications of Ethyl 3-Allylindole-2-carboxylate in developing various chemical compounds (Mali & Tilve, 1990).
  • The ring-closing metathesis of 3-allyl- or 3-vinylindole-2-carboxylic derivatives to create fused lactams further demonstrates its versatile application in synthetic chemistry (Chacun-Lefevre, Bénéteau, Joseph, & Mérour, 2002).
  • Studies in polymer science show that poly(1-allylindole-3-carbaldehyde) (PAIC) and its silver nanocomposite, synthesized from 1-allylindole-3-carbaldehyde (AIC), have significant antibacterial properties against various bacterial pathogens, indicating potential biomedical applications (Srivastava, Singh, Kumar, Verma, & Kharwar, 2013).

Other Chemical Synthesis and Applications

  • The palladium-catalyzed direct synthesis of various branched, carboxylic acid-functionalized polyolefins from ethylene and acrylic acid analogs, including ethyl oxazole-4-carboxylate, shows the compound's role in advanced material synthesis (Dai & Chen, 2018).
  • The preparation of esters from carboxylic and phosphoric acid via quaternary phosphonium salts, involving reactions with compounds like allyl valeriate, highlights its utility in esterification processes (Mitsunobu & Yamada, 1967).

Safety and Hazards

The safety data sheet for Ethyl 3-Allylindole-2-carboxylate indicates that there are no known hazards .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

ethyl 3-prop-2-enyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-3-7-11-10-8-5-6-9-12(10)15-13(11)14(16)17-4-2/h3,5-6,8-9,15H,1,4,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWIIHHRNSTLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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